2-(4-Phenoxyphenyl)propan-2-ol
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Overview
Description
2-(4-Phenoxyphenyl)propan-2-ol is an organic compound known for its unique structural properties and versatile applications. It is characterized by a phenoxy group attached to a phenyl ring, which is further connected to a propanol moiety. This compound appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as ether and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Phenoxyphenyl)propan-2-ol involves the reaction of phenol with epichlorohydrin to form 1,3-bis(4-phenoxyphenyl)-2-propanol, which is then reduced to yield the desired product . The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium hydride can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Phenoxyphenyl)propan-2-one.
Reduction: Formation of 2-(4-Phenoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Phenoxyphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized as an additive in coatings, plastics, and rubber to enhance performance and stability.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function and activity. The compound’s effects are mediated through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenoxyphenyl)ethanol
- 2-(4-Phenoxyphenyl)butanol
- 2-(4-Phenoxyphenyl)pentanol
Uniqueness
2-(4-Phenoxyphenyl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct physicochemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
2-(4-phenoxyphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIVPQAHDLURMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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